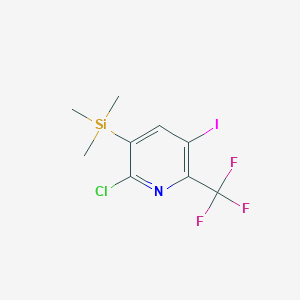
2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% (CITIP-95) is a chemical compound that has recently been used in various scientific research applications. It is a heterocyclic compound with a unique structure, containing a pyridine ring, a chlorine atom, an iodine atom, and three trifluoromethyl groups. CITIP-95 has a number of interesting properties, including its ability to act as a catalyst in organic synthesis, its low toxicity, and its stability in the presence of various solvents and other chemicals.
科学研究应用
2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% has been used in a variety of scientific research applications, including organic synthesis, catalytic reactions, and drug discovery. In organic synthesis, 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% has been used as a catalyst for a variety of reactions, such as the Suzuki-Miyaura reaction and the Heck reaction. In catalytic reactions, 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% has been used to promote the formation of carbon-carbon and carbon-nitrogen bonds. In drug discovery, 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% has been used to synthesize potential new drugs for the treatment of cancer and other diseases.
作用机制
The mechanism of action of 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% is not yet fully understood. However, it is believed that the reaction between the halogenated pyridine and the trifluoromethyl-substituted silyl group is mediated by the palladium catalyst, which serves to activate the molecules and facilitate the formation of 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95%. It is also believed that the presence of the trifluoromethyl groups helps to stabilize the compound, making it more reactive and allowing it to act as a catalyst in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% are not yet fully understood. However, it is believed that the compound has low toxicity, and therefore may be safe for use in laboratory experiments. Additionally, 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% has been shown to be stable in the presence of various solvents and other chemicals, suggesting that it may be useful for a variety of applications.
实验室实验的优点和局限性
The advantages of using 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% in laboratory experiments include its low toxicity, its stability in the presence of various solvents and other chemicals, and its ability to act as a catalyst in organic synthesis. Additionally, 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% is relatively easy to synthesize, making it a convenient and cost-effective option for laboratory use.
The main limitation of using 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% in laboratory experiments is that the mechanism of action of the compound is not yet fully understood. This makes it difficult to predict the outcome of experiments using 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95%, as the effects of the compound may vary depending on the reaction conditions.
未来方向
The potential future directions for the use of 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% could be used to develop more efficient and cost-effective methods for organic synthesis, as well as to improve existing catalytic reactions. Finally, further research could be conducted to explore the potential uses of 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% in other areas, such as materials science and biotechnology.
合成方法
2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% is synthesized by a process known as palladium-catalyzed cross-coupling. This process is based on the reaction between two molecules, one of which is a halogenated pyridine, and the other is a trifluoromethyl-substituted silyl group. The two molecules are combined in the presence of a palladium catalyst and a base, such as potassium carbonate, to form 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95%. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures of up to 130°C.
属性
IUPAC Name |
[2-chloro-5-iodo-6-(trifluoromethyl)pyridin-3-yl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3INSi/c1-16(2,3)6-4-5(14)7(9(11,12)13)15-8(6)10/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUDSXCEIIOSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(N=C1Cl)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3INSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)

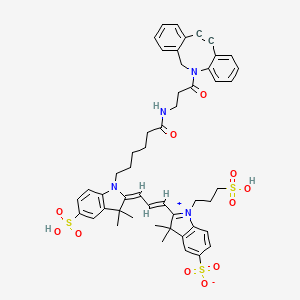

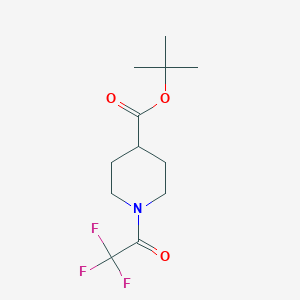
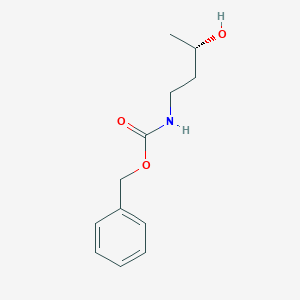
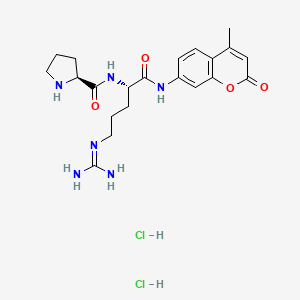



![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride, 98%, (99% ee)](/img/structure/B6292591.png)
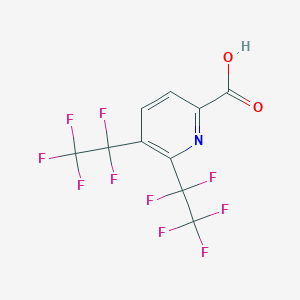
![N-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea, 98%, (99% ee)](/img/structure/B6292598.png)